molecular formula C19H18ClN5OS3 B11399442 5-chloro-N-(5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(propylsulfanyl)pyrimidine-4-carboxamide

5-chloro-N-(5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(propylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B11399442
M. Wt: 464.0 g/mol
InChI Key: QZWBHHVNYSAISG-RMKNXTFCSA-N
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Description

  • This compound is a complex heterocyclic molecule with a diverse range of applications.
  • Its structure consists of a pyrimidine core substituted with a 1,3,4-thiadiazole ring and various functional groups.
  • The chlorine atom at position 5 and the phenylpropenyl group contribute to its unique properties.
  • Preparation Methods

      Synthetic Routes: There are several synthetic routes to prepare this compound. One common method involves the condensation of appropriate precursors.

      Reaction Conditions: The reaction typically occurs under mild conditions, often using a base or acid catalyst.

      Industrial Production: While not widely produced industrially, research laboratories synthesize it for scientific investigations.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents: Reagents like strong acids or bases, oxidizing agents, and nucleophiles are employed.

      Major Products: These reactions yield derivatives with modified functional groups, affecting solubility, bioactivity, and stability.

  • Scientific Research Applications

      Chemistry: Used as a building block in drug discovery due to its diverse reactivity.

      Biology: Investigated for potential biological activities (e.g., enzyme inhibition, antimicrobial properties).

      Medicine: Explored as a potential drug candidate for various diseases.

      Industry: Limited industrial applications, but its derivatives may find use in specialty chemicals.

  • Mechanism of Action

      Targets: The compound likely interacts with specific proteins or enzymes.

      Pathways: It may modulate cellular pathways related to cell growth, inflammation, or metabolism.

  • Comparison with Similar Compounds

      Uniqueness: Its combination of the thiadiazole and pyrimidine moieties sets it apart.

      Similar Compounds: Other related compounds include 1,3,4-thiadiazoles, pyrimidines, and sulfonamides.

    Remember that this compound’s detailed properties and applications may vary based on specific derivatives and modifications.

    Properties

    Molecular Formula

    C19H18ClN5OS3

    Molecular Weight

    464.0 g/mol

    IUPAC Name

    5-chloro-N-[5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-propylsulfanylpyrimidine-4-carboxamide

    InChI

    InChI=1S/C19H18ClN5OS3/c1-2-10-27-17-21-12-14(20)15(22-17)16(26)23-18-24-25-19(29-18)28-11-6-9-13-7-4-3-5-8-13/h3-9,12H,2,10-11H2,1H3,(H,23,24,26)/b9-6+

    InChI Key

    QZWBHHVNYSAISG-RMKNXTFCSA-N

    Isomeric SMILES

    CCCSC1=NC=C(C(=N1)C(=O)NC2=NN=C(S2)SC/C=C/C3=CC=CC=C3)Cl

    Canonical SMILES

    CCCSC1=NC=C(C(=N1)C(=O)NC2=NN=C(S2)SCC=CC3=CC=CC=C3)Cl

    Origin of Product

    United States

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